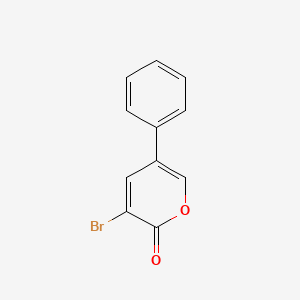
3-Bromo-5-phenyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-phenyl-2H-pyran-2-one is a chemical compound belonging to the pyrone family. Pyrones are six-membered conjugated cyclic esters that exhibit reactivity similar to lactones and 1,3-dienes . This compound is characterized by the presence of a bromine atom at the 3rd position and a phenyl group at the 5th position on the pyran-2-one ring. Pyrones, including this compound, are known for their diverse biological activities and are used as building blocks in organic synthesis .
Preparation Methods
The synthesis of 3-Bromo-5-phenyl-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the bromination of 5-phenyl-2H-pyran-2-one using bromine in the presence of a suitable solvent such as methylene chloride . The reaction is typically carried out under controlled conditions to ensure regioselectivity and high yield. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
3-Bromo-5-phenyl-2H-pyran-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of different products.
Cycloaddition Reactions: The pyrone ring can participate in cycloaddition reactions, forming complex cyclic structures.
Common reagents used in these reactions include bromine, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-5-phenyl-2H-pyran-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-phenyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-Bromo-5-phenyl-2H-pyran-2-one can be compared with other similar compounds such as:
3-Bromo-2H-pyran-2-one: Lacks the phenyl group at the 5th position, resulting in different reactivity and biological activities.
5-Bromo-2H-pyran-2-one: Has the bromine atom at the 5th position instead of the 3rd position, leading to different chemical properties.
3-Phenyl-2H-pyran-2-one: Lacks the bromine atom, resulting in different reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H7BrO2 |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
3-bromo-5-phenylpyran-2-one |
InChI |
InChI=1S/C11H7BrO2/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H |
InChI Key |
LWJJPRDWUOVJLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=O)C(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















